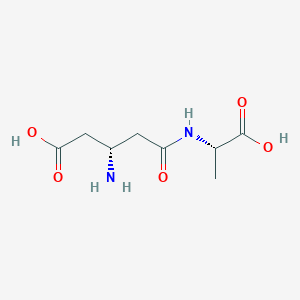
beta-Aminoglutarylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Aminoglutarylalanine, also known as BAGA, is a non-proteinogenic amino acid that has been studied for its potential applications in scientific research. BAGA has been found to have unique biochemical and physiological effects, making it an interesting compound to study. In
Wirkmechanismus
The mechanism of action of beta-Aminoglutarylalanine is not fully understood, but it is believed to work by modulating the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter involved in many brain functions, including learning and memory. beta-Aminoglutarylalanine has been found to enhance the activity of certain glutamate receptors, leading to increased neuronal activity and neuroprotection.
Biochemical and Physiological Effects
beta-Aminoglutarylalanine has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, beta-Aminoglutarylalanine has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. beta-Aminoglutarylalanine has also been found to improve cognitive function in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using beta-Aminoglutarylalanine in lab experiments is its high purity and yield when synthesized using the method described above. beta-Aminoglutarylalanine is also a non-proteinogenic amino acid, meaning it does not interfere with the activity of natural amino acids in the body. However, one limitation of using beta-Aminoglutarylalanine in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on beta-Aminoglutarylalanine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration method for beta-Aminoglutarylalanine in these conditions. Another area of interest is the potential use of beta-Aminoglutarylalanine as a cognitive enhancer. Studies are needed to determine the effects of beta-Aminoglutarylalanine on cognitive function in humans and to determine its safety and efficacy as a cognitive enhancer.
Synthesemethoden
Beta-Aminoglutarylalanine can be synthesized using a variety of methods, including the reaction of beta-alanine with N-carboxyglutamic acid or the reaction of glutamic acid with beta-alanine. The most common method for synthesizing beta-Aminoglutarylalanine is through the reaction of N-carboxyglutamic acid with beta-alanine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). This method yields beta-Aminoglutarylalanine with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Beta-Aminoglutarylalanine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. beta-Aminoglutarylalanine has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. beta-Aminoglutarylalanine has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory conditions such as multiple sclerosis.
Eigenschaften
CAS-Nummer |
124756-83-8 |
|---|---|
Produktname |
beta-Aminoglutarylalanine |
Molekularformel |
C8H14N2O5 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
(3S)-3-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H14N2O5/c1-4(8(14)15)10-6(11)2-5(9)3-7(12)13/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1 |
InChI-Schlüssel |
VBMGKLUUUVOQQN-WHFBIAKZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)C[C@@H](CC(=O)O)N |
SMILES |
CC(C(=O)O)NC(=O)CC(CC(=O)O)N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)CC(CC(=O)O)N |
Andere CAS-Nummern |
124756-83-8 |
Synonyme |
eta-aminoglutarylalanine D-beta-aminoglutaryl-Ala |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







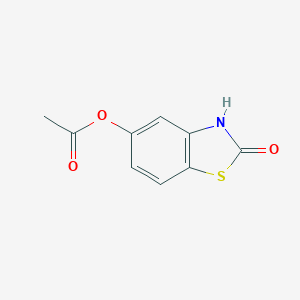

![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)
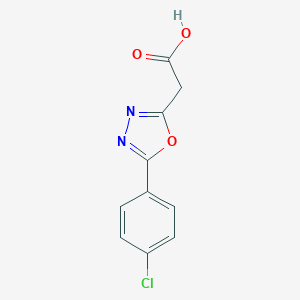
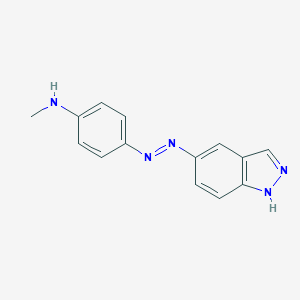
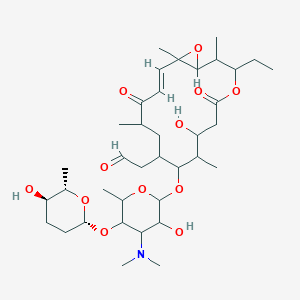
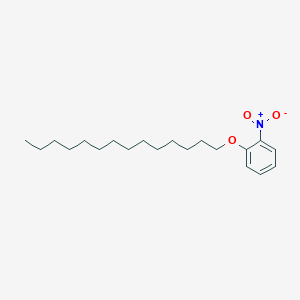
![Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate](/img/structure/B58580.png)

